molecular formula C24H17F4N3O2 B11479842 N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide

Cat. No.: B11479842
M. Wt: 455.4 g/mol
InChI Key: PISYVEUQJVATJO-UHFFFAOYSA-N
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Description

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide is a complex organic compound that features a trifluoromethyl group, an imidazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and imidazole ring play crucial roles in binding to these targets and modulating their activity . The compound may interfere with key pathways involved in cell signaling, metabolism, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups and structural features. The presence of both the trifluoromethyl group and the imidazole ring provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C24H17F4N3O2

Molecular Weight

455.4 g/mol

IUPAC Name

N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H17F4N3O2/c25-19-14-8-7-13-18(19)21(32)30-23(24(26,27)28)22(33)31(15-16-9-3-1-4-10-16)20(29-23)17-11-5-2-6-12-17/h1-14H,15H2,(H,30,32)

InChI Key

PISYVEUQJVATJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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